
Acebrophylline
概述
描述
乙酰化氨溴索是一种支气管扩张剂,用于治疗与支气管痉挛相关的支气管肺部疾病的症状 。它是由氨溴索(一种粘液溶解剂)和乙酰化茶碱(一种黄嘌呤衍生物)组合而成。这种化合物在治疗呼吸系统疾病方面特别有效,因为它可以分解粘液并缓解呼吸。
准备方法
合成路线和反应条件: 乙酰化氨溴索是通过一系列涉及氨溴索和乙酰化茶碱的化学反应合成的。制备过程包括:
亲电溴化: 从邻甲苯胺开始,该化合物在二氧化锰促进下使用液溴进行亲电溴化.
乙酰化: 然后对溴化产物进行乙酰化。
自由基苄基溴化: 此步骤涉及在温和条件下使用液溴和二氧化锰.
N-烷基化和水解: 最后一步包括 N-烷基化和水解,得到乙酰化氨溴索.
工业生产方法: 乙酰化氨溴索的工业生产遵循类似的合成路线,但规模更大,确保高产率和纯度。该工艺针对成本效益和效率进行了优化。
反应类型:
氧化: 乙酰化氨溴索可以发生氧化反应,特别是在强氧化剂存在的情况下。
还原: 还原反应可能发生,尤其是在还原剂存在的情况下。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、烷基化剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生各种氧化衍生物,而取代反应可以产生一系列取代化合物。
科学研究应用
Chronic Obstructive Pulmonary Disease (COPD)
Acebrophylline has been extensively studied as an add-on therapy for COPD:
- Efficacy : A randomized controlled trial compared this compound and sustained-release theophylline in COPD patients. Both treatments showed similar improvements in spirometric parameters (FEV1, PEFR) and symptomatic relief, but this compound had a better safety profile regarding cardiovascular side effects .
Parameter | Group 1 (this compound) | Group 2 (Theophylline) | p-value |
---|---|---|---|
FEV1 (L) | 46.54 ± 6.14 | 45.99 ± 6.63 | 0.79 |
PEFR (L/min) | 46.7 ± 6.29 | 46.44 ± 6.53 | 0.89 |
Improvement in Dyspnoea (%) | 65% | 45% | <0.05 |
- Safety : In a study involving 30 COPD patients, this compound was well-tolerated with minimal adverse effects, primarily mild gastrointestinal discomfort .
Asthma Management
This compound is also effective in managing asthma symptoms:
- Combination Therapy : A study indicated that combining montelukast with this compound improved asthma control compared to montelukast alone, with significant enhancements in FEV1 and reductions in cough and sputum production .
Treatment Group | Mean FEV1 Improvement (%) | Sputum Production Reduction (%) |
---|---|---|
Montelukast + this compound | Significantly greater | Significant |
Montelukast Alone | Moderate | Moderate |
- Clinical Evidence : In patients with acute bronchitis or exacerbations of chronic asthma, this compound demonstrated significant improvements in respiratory function and symptom relief .
Other Respiratory Conditions
This compound has shown potential benefits in various other conditions:
- Bronchitis and Sinusitis : Its mucolytic properties make it suitable for treating bronchitis and sinusitis by facilitating mucus clearance.
- Pediatric Use : this compound has been reported as safe for use in children with respiratory ailments due to its low toxicity profile .
Case Study 1: COPD Management
A longitudinal study involved patients receiving either this compound or sustained-release theophylline over one year. Results indicated comparable improvements in lung function and symptom relief but highlighted fewer side effects with this compound .
Case Study 2: Asthma Control
In a multicenter trial, patients using a fixed-dose combination of montelukast and this compound experienced significant improvements in quality of life metrics compared to those on montelukast alone .
作用机制
乙酰化氨溴索通过几种机制发挥作用:
粘液溶解作用: 氨溴索分解粘液,使其更容易从呼吸道排出.
支气管扩张: 乙酰化茶碱使气道肌肉松弛,从而更容易呼吸.
抗炎作用: 该化合物还表现出抗炎特性,减少呼吸道的炎症.
分子靶标和通路:
表面活性剂产生: 氨溴索刺激 II 型肺泡细胞产生表面活性剂,减少粘液与支气管壁的粘附.
一氧化氮通路: 氨溴索抑制一氧化氮依赖性可溶性鸟苷酸环化酶的激活,从而减少炎症.
类似化合物:
氨溴索: 一种单独用于治疗呼吸系统疾病的粘液溶解剂.
乙酰化茶碱: 一种用作支气管扩张剂的黄嘌呤衍生物.
溴己新: 另一种类似于氨溴索的粘液溶解剂.
相似化合物的比较
Ambroxol: A mucolytic agent used alone for treating respiratory diseases.
Acefylline: A xanthine derivative used as a bronchodilator.
Bromhexine: Another mucolytic agent similar to ambroxol.
Uniqueness: Ambroxol acefyllinate is unique due to its combined mucolytic and bronchodilatory effects, making it more effective in treating respiratory conditions compared to its individual components .
生物活性
Acebrophylline is a pharmacological compound recognized for its multifaceted biological activity, particularly in the treatment of respiratory conditions. It is a xanthine derivative that combines the properties of ambroxol and theophylline-7 acetic acid, contributing to its mucolytic, bronchodilatory, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound operates through several mechanisms:
- Mucokinetic Activity : It enhances mucociliary clearance by reducing mucus viscosity and adhesivity, thereby improving ciliary function. This is crucial in conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis .
- Surfactant Production : The compound stimulates the synthesis and release of pulmonary surfactant, which is vital for maintaining alveolar stability and reducing surface tension in the lungs .
- Anti-inflammatory Effects : this compound inhibits the production of inflammatory mediators like leukotrienes by diverting phosphatidylcholine from inflammatory pathways towards surfactant synthesis .
Case Studies
-
Study on COPD Patients :
- Participants : 30 patients (27 males, 3 females) with a mean age of 62.6 years.
- Treatment : 100 mg this compound twice daily for 14 days.
- Results : Significant improvements were noted in cough intensity, dyspnea, and overall respiratory function (p < 0.01). Blood gas analysis showed increased PaO2 and decreased PaCO2 values at the end of treatment .
- Comparative Study with Theophylline :
Table 1: Summary of Clinical Outcomes with this compound Treatment
Parameter | Baseline Value | Post-Treatment Value | Statistical Significance |
---|---|---|---|
Cough Intensity | Moderate | Mild | p < 0.01 |
Dyspnea | Moderate | Mild | p < 0.01 |
FEV1 (L) | 1.5 | 2.0 | p < 0.01 |
PEFR (L/min) | 250 | 350 | p < 0.01 |
PaO2 (mmHg) | 60 | 75 | p < 0.01 |
PaCO2 (mmHg) | 50 | 45 | p < 0.01 |
Research Findings
Research indicates that this compound's effectiveness is attributed to its ability to modulate various biological pathways involved in respiratory health:
- Enhancement of Mucociliary Clearance : In vitro studies demonstrated that this compound significantly increased the transport of talc particles in isolated tracheal tissues, indicating improved mucociliary function .
- Reduction in Inflammatory Markers : In human mononuclear cells, ambroxol (a component of this compound) reduced tumor necrosis factor (TNF) production, suggesting a potential mechanism for its anti-inflammatory effects .
属性
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHJDQWESJTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914235 | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96989-76-3, 179118-73-1 | |
Record name | Ambroxol theophyllinacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol acefyllinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179118-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXOL ACEFYLLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。